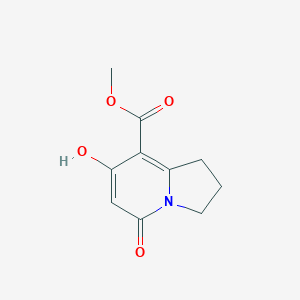
6-Ethyl-4-hydroxycoumarin
Overview
Description
6-Ethyl-4-hydroxycoumarin is a chemical compound with the molecular formula C11H10O3 . It is a derivative of coumarin, a fragrant organic compound that is found in many plants .
Synthesis Analysis
The synthesis of 4-hydroxycoumarin derivatives, such as 6-Ethyl-4-hydroxycoumarin, has been a subject of interest due to their biological and pharmaceutical activities . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . Reactions like Mannich reaction, coupling reaction, and halogenation have taken place readily at such carbon .Molecular Structure Analysis
The molecular structure of 6-Ethyl-4-hydroxycoumarin consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 190.195 Da and the monoisotopic mass is 190.062988 Da .Chemical Reactions Analysis
4-Hydroxycoumarin derivatives, including 6-Ethyl-4-hydroxycoumarin, possess both electrophilic and nucleophilic properties . The oxygen atom of the hydroxyl group remains the main site for attack by acylating and alkylating agents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Hydroxycoumarins, including 6-Ethyl-4-hydroxycoumarin, are some of the most versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds . They are principal starting material in the area of organic synthesis .
Biological and Pharmaceutical Activities
4-Hydroxycoumarin-based compounds are important among heterocyclic structures due to their biological and pharmaceutical activities . These derivatives have shown an amazingly broad spectrum of pharmacological and physiological activities .
Anticoagulant
4-Hydroxycoumarin derivatives are employed as the anticoagulant . This makes them useful in medical treatments that require the prevention of blood clotting.
Antibacterial and Antifungal
These compounds have demonstrated antibacterial and antifungal properties. This suggests potential uses in the treatment of bacterial and fungal infections.
Antiviral and Antitumor
4-Hydroxycoumarin derivatives have also shown antiviral and antitumor activities. This indicates potential applications in the treatment of viral diseases and cancer.
Anti-inflammatory Agents
They have been found to possess anti-inflammatory properties , suggesting potential use in the treatment of inflammation-related conditions.
HIV Protease Inhibitors
4-Hydroxycoumarin derivatives have been used as HIV protease inhibitors , indicating potential applications in the treatment of HIV.
Antioxidant Activity
Some 4-hydroxycoumarin derivatives have demonstrated antioxidant activity , suggesting potential use in the prevention of oxidative stress-related diseases.
Mechanism of Action
Target of Action
6-Ethyl-4-hydroxycoumarin, like other coumarin derivatives, primarily targets the enzyme vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of vitamin K, which is essential for the formation of several coagulant enzymes .
Mode of Action
6-Ethyl-4-hydroxycoumarin acts as a competitive inhibitor of vitamin K epoxide reductase . By binding to this enzyme, it prevents the recycling of vitamin K, leading to a depletion of active vitamin K in the blood . This, in turn, inhibits the formation of the active form of prothrombin and several other coagulant enzymes .
Biochemical Pathways
The biochemical pathways affected by 6-Ethyl-4-hydroxycoumarin are primarily related to blood coagulation. The inhibition of vitamin K recycling disrupts the synthesis of several coagulation factors, affecting the overall coagulation pathway . Additionally, coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
The conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . These properties likely influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 6-Ethyl-4-hydroxycoumarin’s action is the inhibition of blood coagulation. By preventing the formation of active prothrombin and other coagulant enzymes, it can potentially exert anticoagulant effects . Moreover, coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-hydroxycoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . .
properties
IUPAC Name |
6-ethyl-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYULRNGSVREOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715740 | |
| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55005-28-2 | |
| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55005-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)




![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)
![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)



![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)

